Diazinon

Catalog No.
S525889
CAS No.
333-41-5
M.F
C12H21N2O3PS
C12H21N2O3PS
(CH3)2CHC4N2H(CH3)OPS(OC2H5)2
M. Wt
304.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazinon

CAS Number

333-41-5

Product Name

Diazinon

IUPAC Name

diethoxy-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane

Molecular Formula

C12H21N2O3PS
C12H21N2O3PS
(CH3)2CHC4N2H(CH3)OPS(OC2H5)2

Molecular Weight

304.35 g/mol

InChI

InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3

InChI Key

FHIVAFMUCKRCQO-UHFFFAOYSA-N

SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C

Solubility

less than 1 mg/mL at 75 °F (NTP, 1992)
Completely miscible with common organic solvents, e.g. ethers, alcohols, benzene, toluene, hexane, cyclohexane, dichloromethane, acetone, petroleum oils.
Freely soluble in ketones
Solubility in water: 0.004% at 20 °C
Solubility in water: 60 mg/L at 20 °C
In water, 40 mg/L at 25 °C
0.04 mg/mL at 25 °C
Solubility in water, mg/l at 20 °C: 60 (practically insoluble)
0.004%

Synonyms

Bazudine, Diazinon, Dimpylate, Neocidol, Neotsidol

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C

Description

The exact mass of the compound Diazinon is 304.101 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 75° f (ntp, 1992)1.31e-04 mcompletely miscible with common organic solvents, e.g. ethers, alcohols, benzene, toluene, hexane, cyclohexane, dichloromethane, acetone, petroleum oils.freely soluble in ketonessolubility in water: 0.004% at 20 °csolubility in water: 60 mg/l at 20 °cin water, 40 mg/l at 25 °c0.04 mg/ml at 25 °csolubility in water, mg/l at 20 °c: 60 (practically insoluble)0.004%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755893. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Organothiophosphates. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pesticides -> Insecticides -> Organophosphorus insecticides -> Organothiophosphate insecticides -> Heterocyclic organothiophosphate insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Insecticide Efficacy

  • Target Pests: A significant area of research focuses on the effectiveness of diazinon against various insect pests. Studies have evaluated its efficacy in controlling agricultural pests like cabbage insects, cotton aphids, and underground pests Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System - PMC - NCBI: . Additionally, research has explored its use in veterinary medicine as an acaricide (against mites) and an insect repellent for livestock and poultry Diazinon | Public Health Statement | ATSDR - CDC.

Environmental Impact

  • Persistence and Degradation: Research has investigated the environmental fate of diazinon. Studies show its persistence in soil and water, raising concerns about ecological risks Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System - PMC - NCBI: . Scientists are exploring various methods for diazinon degradation, including photocatalysis, adsorption, and advanced oxidation processes. However, microbial degradation appears to be the most effective approach for environmental cleanup Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System - PMC - NCBI: .

Potential Risks and Mitigation Strategies

  • Toxicity Concerns: Research has documented the potential hazards of diazinon exposure. Studies have shown its neurotoxic effects, particularly damage to the brain and nervous system The Facts About Diazinon | Environmental Working Group: . Due to these risks, research has also focused on developing safer application methods to minimize environmental and human health risks Fate and effects of diazinon - PubMed: .

Diazinon is an organophosphate compound primarily used as an insecticide in agricultural applications. It is a colorless to yellowish liquid with a characteristic odor and is classified as a moderately toxic substance. The chemical formula for diazinon is C₁₃H₁₁N₂O₃PS, and its molecular weight is 304.4 g/mol. Diazinon acts as an acetylcholinesterase inhibitor, disrupting the normal function of the nervous system by preventing the breakdown of acetylcholine, a neurotransmitter essential for proper nerve impulse transmission .

Diazinon acts as an acetylcholinesterase (AChE) inhibitor []. AChE is an enzyme crucial for normal nervous system function. Diazinon binds to AChE, preventing it from breaking down acetylcholine (ACh), a neurotransmitter. This leads to the accumulation of ACh in the nervous system, causing excessive stimulation and ultimately leading to insect death [].

Physical and Chemical Properties

  • Melting point: 43-44 °C
  • Boiling point: Decomposes at around 180 °C
  • Solubility: Slightly soluble in water (around 60 mg/L), but more soluble in organic solvents like acetone and chloroform [].
  • Stability: Moderately stable under normal storage conditions, but decomposes in water and sunlight [].

Diazinon is a moderately toxic compound. The oral LD50 (lethal dose for 50% of a test population) for rats is 150-200 mg/kg []. Exposure to diazinon can cause a variety of health problems, including:

  • Nervous system effects: Headache, dizziness, nausea, tremors, and in severe cases, respiratory failure and coma.
  • Skin and eye irritation: Contact with diazinon can cause irritation and burning of the skin and eyes.

The primary chemical reaction involving diazinon is its hydrolysis, which can lead to the formation of various metabolites. In aqueous environments, diazinon hydrolyzes to produce diethylthiophosphoric acid and 2-isopropyl-4-methyl-6-hydroxypyrimidine. Under conditions of excess water, further hydrolysis can yield non-toxic phosphoric acid, while limited water availability may result in toxic impurities such as S,S-TEPP and O,S-TEPP . Additionally, diazinon can undergo oxidative metabolism in the liver to form diazoxon, a more potent neurotoxin than diazinon itself .

Diazinon can be synthesized through several methods. One common approach involves the cyclization of β-isobutyrylaminocrotonic acid amine with sodium alkoxide in a solvent mixture containing water and alcohol at elevated temperatures. The resulting potassium salt is then reacted with diethylthiophosphoryl chloride to yield diazinon after purification steps . Another method includes the reaction of diethyl phosphorochloridothioate with 2-isopropyl-4-methyl-6-hydroxypyrimidine under controlled conditions .

Research on diazinon's interactions indicates that it may react with reducing agents like lithium and sodium to produce toxic phosphine gas. Furthermore, diazinon is incompatible with strong acids and bases, oxidizing agents, and certain metals . Studies also show that diazinon's biological interactions are complex; for instance, its metabolism can vary significantly between species—mammals can detoxify diazinon efficiently compared to insects which accumulate its toxic metabolites rapidly .

Several compounds share structural similarities or biological activities with diazinon:

CompoundChemical FormulaKey Characteristics
MalathionC₁₄H₁₈O₆PS₂Another organophosphate insecticide; less toxic than diazinon but still poses risks to non-target species.
ChlorpyrifosC₁₂H₁₄Cl₃NO₄PSA widely used insecticide that also inhibits acetylcholinesterase; more persistent in the environment compared to diazinon.
ParathionC₁₀H₁₄NO₅PSHighly toxic organophosphate; has similar mechanisms of action but is more hazardous than diazinon.

Diazinon's uniqueness lies in its specific metabolic pathways that lead to the formation of less toxic products under certain conditions compared to other organophosphates which may not degrade as efficiently or produce more harmful metabolites .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid; light to dark brown. Sinks in water. Commercial solutions can contain ethanol/xylene/acetone with a flash point in the range 82-105 °F.
Colorless liquid with a faint ester-like odor. [insecticide]; [NIOSH]
Solid
OILY COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TECHNICAL-GRADE PRODUCT: PALE YELLOW-TO-DARK BROWN.
Colorless liquid with a faint ester-like odor.
Colorless liquid with a faint ester-like odor. [insecticide] [Note: Technical grade is pale to dark brown.]

Color/Form

Colorless oil
Clear, colorless liquid

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Exact Mass

304.10105071 g/mol

Monoisotopic Mass

304.10105071 g/mol

Boiling Point

Decomposes >248 °F (NTP, 1992)
BP: 125 °C at 1 mm Hg
decomposes
Decomposes

Flash Point

82 to 105 °F (commercial solutions) (NTP, 1992)
104.4 °C c.c.
180 °F

Heavy Atom Count

19

Density

1.117 at 68 °F (USCG, 1999) - Denser than water; will sink
Specific gravity: 1.116-1.118 at 20 °C/4 °C
Relative density (water = 1): 1.1
1.12

LogP

3.81 (LogP)
log Kow = 3.81
3.81
3.11

Odor

Faint ester-like odor

Decomposition

When heated to decomposition it emits very toxic fumes of /phosphorus oxides, sulfur oxides, and nitrogen oxides/.
Thermal decomposition products include, but are not limited to, various aliphatic organophosphates, substituted pyrimidines, and hydrogen cyanide. /Diazinon 50W/
120 °C

Appearance

Solid powder

Melting Point

< 25 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YUS1M1Q929

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

VET: Used against ... flies and ticks in veterinary practice.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

PURE DIAZINON IS POOR ANTICHOLINESTERASE, BUT IS READILY CONVERTED TO STRONG INHIBITOR UPON STORAGE OR HEATING, PARTICULARLY IN PRESENCE OF TRACE OF MOISTURE. THERMAL DECOMPOSITION OF PURE DIAZINON ... PRODUCTS OBTAINED ARE PYROPHOSPHATES THAT PROBABLY ARE RESPONSIBLE FOR INCR IN ANTICHOLINESTERASE ACTIVITY.
The organothiophosphate diazinon inhibits the target site acetylcholinesterase only after activation to its metabolite diazoxon. Commonly, the toxicity of xenobiotics toward aquatic organisms is expressed as a function of the external concentration and the resulting effect on the individual level after fixed exposure times. This approach does not account for the time dependency of internal processes such as uptake, metabolism, and interaction of the toxicant with the target site. Here, ...a mechanistic toxicodynamic model for Daphnia magna and diazoxon /is developed/, which accounts for the inhibition of the internal target site acetylcholinesterase and its link to the observable effect, immobilization, and mortality. The model was parametrized by experiments performed in vitro with the active metabolite diazoxon on enzyme extracts and in vivo with the parent compound diazinon. The mechanism of acetylcholinesterase inhibition was shown to occur irreversibly in two steps via formation of a reversible enzyme-inhibitor complex. The corresponding kinetic parameters revealed a very high sensitivity of acetylcholinesterase from D. magna toward diazoxon, which corresponds well with the high toxicity of diazinon toward this species. Recovery of enzyme activity but no recovery from immobilization was observed after in vivo exposure to diazinon. The toxicodynamic model combining all in vitro and in vivo parameters was successfully applied to describe the time course of immobilization in dependence of acetylcholinesterase activity during exposure to diazinon. The threshold value for enzyme activity below which immobilization set in amounted to 40% of the control activity. Furthermore, the model enabled the prediction of the time-dependent diazoxon concentration directly present at the target site.

Vapor Pressure

0.0001 mmHg (NIOSH, 2024)
0.0001 [mmHg]
9.01X10-5 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible
0.0001 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

333-41-5

Absorption Distribution and Excretion

Four laying Leghorn hens were treated with 2-14C-diazinon (specific activity 30.3 uCi/mg) in gelatin capsules for seven consecutive days at daily doses of 1.7 mg/kg body weight, corresponding to a dietary exposure of 25 mg/kg in feed. ... Elimination of most of the administered radioactivity occurred via the excreta, with 78.6% of the total dose being excreted during the study period. Approximately 0.1% of the radioactivity was found in tissues and blood, less than 0.01% appeared in the egg yolks and 0.07% was detected in the egg whites. The residual radioactivity in the tissues amounted to 0.148 mg/kg diazinon equivalents in the kidney, 0.137 mg/kg in blood, 0.11 mg/kg in the liver and 0.01-0.025 mg/kg in the other tissues examined. The residues in the egg yolks ranged from 0.006 mg/kg diazinon equivalents to 0.065 mg/kg while those in the egg whites ranged from 0.038 mg/kg to 0.066 mg/kg. On a whole egg basis, a plateau concentration of 0.047 mg/kg was reached on day 4 of treatment.
A lactating Hereford cow (body weight 268 kg) was orally treated with a gelatin capsule containing 20 mg/kg 32P-diazinon (specific activity 518 cpm/ug). ... Within 36 hr, approximately 74% of the administered radioactivity was excreted with the urine, 6.5% appeared in the feces and 0.08% was found in the milk. A peak concentration of 2.27 mg/kg diazinon equivalents was reached 18 hr after the administration.
Two lactating goats were orally treated with (pyrimidine-14C)-diazinon (specific activity 9.7 uCi/mg) in gelatin capsules for four consecutive days at a dose level of 4.5 mg/kg per day, corresponding to a dietary exposure of 100 mg/kg of feed. During the observation period, an average 64.1% of the administered radioactivity was excreted with urine, 10.4% with the feces and 0.31% with the milk. A plateau of radioactivity in the milk was reached after 3 days of dosing at a mean level of 0.46 mg/kg diazinon equivalent. At sacrifice, radioactivity in the blood accounted for 0.2% and the tissues examined accumulated 0.92% of the administered dose. The highest residual radioactivity was detected in the kidney (2.0 mg/kg) and the liver (1.2 mg/kg). The other tissues examined contained 0.23-0.3 mg/kg diazinon equivalents.
Two female Beagle dogs were intravenously dosed with 0.2 mg/kg (ethoxy-14C)-diazinon (specific activity 3.4 uCi/mg) in 0.7 mL ethanol. ... The half-life of elimination from blood for this second phase was calculated to be 363 min. Approximately 58% of the administered radioactivity was recovered in the urine within 24 hr after the administration. Another two female beagle dogs were orally dosed by capsule with 4.0 mg/kg (ethoxy-14C) diazinon in ethanol. Approximately 85% of the administered radioactivity was recovered within 24 hr after oral administration, with 53% of it occurring in urine.
For more Absorption, Distribution and Excretion (Complete) data for DIAZINON (8 total), please visit the HSDB record page.

Metabolism Metabolites

The main metabolic pathways of degradation of diazinon are: cleavage of the ester bond leading to the hydroxypyrimidine derivatives; transformation of P-S moiety to the P-O derivative; oxidation of isopropyl substituent leading to the corresponding tertiary and primary alcohol derivatives; oxidation of the methyl substituent leading to the corresponding alcohol; glutathione-mediated cleavage of the ester bond leading to a glutathione conjugate.
/STUDY OF METABOLISM IN RATS OF DIAZINON FOUND THAT/ THE METABOLITES 2-ISOPROPYL-4-METHYL-6-HYDROXYPYRIMIDINE ... /& TWO UNIDENTIFIED METABOLITES/ WHICH WERE EXCRETED IN THE URINE AND FECES, ACCOUNT FOR 70% OF THE DOSE. ... METB IN RATS OF DIAZINON ... LABELLED WITH (14)C, ... 3 METABOLITES WERE LOCATED ON GENERAL METABOLIC PATHWAY BY FOLLOWING THEIR METABOLIC FATE AFTER IV INJECTION. SINCE ACUTE ORAL TOXICITIES OF ALL 3 CMPD ARE LESS THAN 1/10 OF THAT OF DIAZINON, BIOTRANSFORMATION IS ASSOC WITH DETOXICATION.
DIAZINON ... APPEARS TO BE METABOLIZED INTO CORRESPONDING PHOSPHATE IN LACTATING COWS, AND INTO THE HYDROLYTIC PRODUCTS DIETHYL PHOSPHOROTHIOATE AND DIETHYL PHOSPHATE WITH LIBERATION OF 2-HYDROXY-6-ISOPROPYL-4-METHYLPYRIMIDINE /PLUS METABOLITE DIAZOXON/.
AFTER ADMIN OF DIAZINON BY STOMACH TUBE TO SHEEP, HYDROXYDIAZINON WAS FOUND IN TISSUES. DIAZINON, WHEN FED TO SHEEP, WAS METABOLIZED ALSO BY HYDROXYLATION OF C-4 METHYL GROUP. RESIDUES OF THIS & C-1' ISOPROPANOL ANALOG WERE FOUND ... .
For more Metabolism/Metabolites (Complete) data for DIAZINON (10 total), please visit the HSDB record page.
Diazinon has known human metabolites that include Diazoxon, Diethyl thiophosphate, and Pyrimidinol.
Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Diazinon

Biological Half Life

ORAL DOSE OF ECTOPARASITICIDE, (14)C DIAZINON, WAS RAPIDLY ELIMINATED FROM RAT (BIOLOGICAL HALF-LIFE WAS 12 HR). 80% OF (14)C WAS EXCRETED IN URINE & 18% IN FECES. COMPARABLE EXCRETION PATTERN & LOWER BIOLOGICAL HALF-LIFE OF 9 HR WAS OBTAINED AFTER IV ADMIN OF 3 (14)C METABOLITES OF DIAZINON.
AFTER ORAL ADMIN TO RATS, EXCRETION OF RING & SIDE CHAIN LABELED DIAZINON EXCEEDED 90% AFTER 168 HR. BIOLOGICAL HALF-LIFE VARIED FROM 7 HR IN MALE RATS FOR ETHYL-(14)C-DIAZINON TO 12 HR FOR 2-(14)C-DIAZINON IN MALE & FEMALE RATS.
Two female Beagle dogs were intravenously dosed with 0.2 mg/kg (ethoxy-14C)-diazinon (specific activity 3.4 uCi/mg) in 0.7 mL ethanol. ... The half-life of elimination from blood for this second phase was calculated to be 363 min. ...

Use Classification

Chemical Classes -> Organophosphates and carbamates
Agrochemicals -> Pesticides
Hazard Classes and Categories -> Teratogens
Repellents, Veterinary substances, Acaricides, Insecticides
Environmental transformation -> Pesticides (parent, predecessor)
Pesticides -> Insecticides -> Organophosphorus insecticides -> Organothiophosphate insecticides -> Heterocyclic organothiophosphate insecticides
INSECTICIDES

Methods of Manufacturing

Diazinon is produced by condensation of isobutyramidine with acetoacetate to yield the intermediate 2-isopropyl-4-methylpyrimidine, which is transformed into the final product by treatment with diethylthiophosphoric acid.
REACTION OF 2-ISOPROPYL-4-HYDROXY-6-METHYL-PYRIMIDINE & O,O-DIETHYL PHOSPHOROCHLORIDOTHIOATE.

General Manufacturing Information

Phosphorothioic acid, O,O-diethyl O-[6-methyl-2-(1-methylethyl)-4-pyrimidinyl] ester: ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies diazinon (technical grade) as Class II: moderately hazardous; Main Use: insecticide.
Known as Spectracide and other trade names, diazinon was one of the most widely used insecticides in the U.S. for household lawn and garden pest control (up to 70% of the 13 million pounds used each year), indoor residential crack and crevice treatments and pet collars (up to 5% of all use), and agricultural pest control (about 30% of all use). ... All indoor residential use product registrations were cancelled and retail sale of these products ended as of December 31, 2002. All outdoor residential use product registrations must be cancelled and retail sale must end by December 31, 2004. After that time, a buy-back program will help remove remaining outdoor diazinon residential use products from the market and prevent further sale.

Analytic Laboratory Methods

Method: NIOSH 5600, Issue 1; Procedure: gas chromatography, flame photometric detection; Analyte: diazinon; Matrix: air; Detection Limit: 0.04 ug/sample.
Method: OSHA 62; Procedure: gas chromatography using a flame photometric detector; Analyte: diazinon; Matrix: air; Detection Limit: 0.0030 mg/cu m (0.24 ppb).
Method 1618: Organo-halide and organophosphorus pesticides and phenoxy-acid herbicides by capillary column gas chromatography. This method is used for determination of ... organophosphorus pesticides in waters, soils, sediments, and sludges. Capillary column gas chromatography with flame photometric detector is used. Recovery is 86.9 percent and the relative standard deviation is 4.6 percent.
AOAC Method 970.53. Organophosphorus Pesticide Residues, Single sweep oscillographic polarographic confirmatory method (for Diazinon).
For more Analytic Laboratory Methods (Complete) data for DIAZINON (25 total), please visit the HSDB record page.

Storage Conditions

Store in original container only in cool, dry, well-ventilated, secure area out of reach of children and animals.

Interactions

To investigate possible joint toxic effects of diazinon, propoxur and bisphenol A (BPA) on proliferation of /mouse/ RAW264.7 cells in vitro. Cytotoxicity was assessed by MTT assay. The median inhibiting concentration values (IC50) and 95% confidence interval (CI) of diazinon, propoxur and BPA individually and in mixture (mixed according to ratio of IC50) were established by weighted probit method. The types of toxic interaction of diazinon and BPA and propoxur and BPA were assessed by three methods commonly used for binary mixtures, which were Additional Index Method, Equivalent Effect Curve Method and Logistic Regression Method. After 24-hr expoxure, the IC50 and 95% CI of diazinon, propoxur and BPA to RAW264.7 cells were 194.1 microg/mL (173.4 microg/mL-217.4 microg/mL), 448.4 mg/L (358.2 microg/mL-573.2 microg/mL), and 37.5 microg/mL (35.3 microg/mL-39.9 microg/mL), respectively. Those of mixtures of diazinon and BPA and propoxur and BPA were 168.8 microg/mL (160.1 microg/mL-178.2 microg/mL) and 253.4 microg/mL (236.0-273.0 microg/mL). In the interaction assessment, three methods all demonstrated an antagonistic action of diazinon and BPA and an addition action of propoxur and BPA. ...

Stability Shelf Life

More stable in alkaline formulations, then when at neutral or acid pH.
SHELF-LIFE OF AT LEAST 3 TO 5 YR WHEN STORED IN A DRY PLACE & MINIMUM STORAGE TEMP.
SENSITIVE TO OXIDN ABOVE 100 °C; DEGRADATION ABOVE 120 °C

Dates

Modify: 2023-08-15

Monoclonal antibody-based icELISA for the screening of diazinon in vegetable samples

Hui-Ling Wu, Bing-Zhi Wang, Yu Wang, Zhi-Li Xiao, Lin Luo, Zi-Jian Chen, Yu-Dong Shen, Zhen-Lin Xu
PMID: 33913967   DOI: 10.1039/d1ay00291k

Abstract

Diazinon (DAZ) is an organophosphorus pesticide (OP), which is commonly used to prevent and control harmful pests that endanger agricultural products. In this study, we developed a novel heterology coating strategy for the immunoassay of DAZ. The DAZ coating hapten can be directly conjugated to the carrier protein without requiring a spacer arm. This proposed hapten coating strategy is time-saving and significantly improves the sensitivity of the immunoassay due to the lack of a spacer arm. The as-synthesized coating antigen was used to screen the monoclonal antibody (mAb). Finally, the developed indirect competitive enzyme-linked immunoassay (icELISA) showed IC
and limit of detection (LOD) values of 0.58 ng mL
and 8 pg mL
, respectively. This method exhibited negligible cross-reactivity towards other analogues, and the recoveries of samples (cucumber, cabbage, and lettuce) ranged from 92.6% to 125.4%, with coefficients of variance (CV) below 12%. Good correlation between icELISA and high-performance liquid chromatography mass spectrometry (HPLC-MS/MS) was obtained. The proposed icELISA was an ideal tool for monitoring DAZ residues in food samples.


Ferulago angulata extract improves the quality of buck spermatozoa post-thaw and counteracts the harmful effects of diazinon and lead

Nushin Naderi, Mehdi Hajian, Manouchehr Souri, Mohammad Hossein Nasr Esfahani, Nima Tanhaei Vash
PMID: 33460590   DOI: 10.1016/j.cryobiol.2021.01.008

Abstract

During cryopreservation, spermatozoa are exposed to chemical or physical stress that has adverse effects on the quality of mammalian spermatozoa. Recently, much attention has been paid to environmental contaminants (ECs) in livestock, because of their detrimental effects on livestock productivity and fertility. ECs like diazinon (DZN) and lead acetate (LA) are considered ubiquitous and induced oxidative stress, which decreases spermatozoa quality. Since Ferulago angulata extract (FAE) has antioxidant properties, the present study investigated the effect of FAE supplementation in a freezing extender, in the presence or absence of DZN + LA, during cryopreservation, on the quality and fertility ability of buck spermatozoa after thawing. Pooled ejaculates were diluted with a freezing extender and supplemented with FAE (0.002%, w/v) in the presence or absence of DZN (100 μM) + LA (12.5 μM). Post-thaw spermatozoa parameters, ROS production, fertilization ability, and developmental competence of oocytes inseminated with FAE/DZN + LA treated spermatozoa were calculated. The results demonstrated that FAE improves cryopreserved spermatozoa motility, viability, membrane integrity, fertilizability, and developmental competence, and reduced spermatozoa ROS production in the presence or absence of DZN + LA. Besides, FAE significantly restored the adverse effects of DZN + LA exposure during cryopreservation on inner cell mass (ICM) count, trophectoderm (TE) cell count, total cell number (TCN), and the ratio between ICM to TCN. In conclusion, FAE on its own resulted in an improvement in the buck spermatozoa's quality and fertility. Therefore, the addition of FAE, as a natural antioxidant to buck semen extender, can increase spermatozoa cryotolerance and post-thaw resistance even when exposed to ECs.


A global systematic review, meta-analysis and health risk assessment on the quantity of Malathion, Diazinon and Chlorpyrifos in Vegetables

Majid Kermani, Mohsen Dowlati, Mitra Gholami, Hamid Reza Sobhi, Ali Azari, Ali Esrafili, Mojtaba Yeganeh, Hamid Reza Ghaffari
PMID: 33418228   DOI: 10.1016/j.chemosphere.2020.129382

Abstract

It is widely believed that an increasing trend in the production and consumption of vegetables has led to a dramatic rise in the use of pesticides potentially threatening the health of consumers around the world. This systematic study along with meta-analysis has mainly centered on the evaluation of the quantity of three well-known pesticides namely, Malathion (MLT), Diazinon (DZN) and Chlorpyrifos (CPF) in vegetables. In this regard, a comprehensive literature search has been performed over the last decade (January 1, 2011 to June 21, 2020) within the scientific databases including PubMed, Web of Science, and Scopus. Of 1239 articles identified through the database screening, 22 plus 37 data report were retained and included in the meta-analysis phase. Additionally, the probabilistic human health risks for the consumers due to the intake of CPF, DZN and MLT from eating vegetables were estimated by the Monte Carlo Simulated (MCS) method. According to the findings, the maximum quantities of MLT, DZN and CPF in the vegetables were observed in Pakistan (222 μg/kg, 95%CI = 214.94-229.08), Thailand (245.00, 95% CI = 235.2-254.8) and South Korea (440 μg/kg, 95% CI = 437.19-442.81), while the lowest concentration levels were reported in China (1.7 μg/kg, 95% CI = 1.56-1.84), Poland (0.57, 95% CI = 0.46-0.68) and Poland (5.78 μg/kg, 95% CI = 4.40-7.12), respectively. The results of the Egger's and the Begg's tests revealed that no bias with regard to the potential publication was observed. Finally, non-carcinogenic risk assessment results demonstrated that the exposure to the studied pesticides thorough vegetables consumption could not threaten the health of consumers.


Combined Exposure to Diazinon and Nicotine Exerts a Synergistic Adverse Effect In Vitro and Disrupts Brain Development and Behaviors In Vivo

Bonn Lee, Seon Mi Park, SunHwa Jeong, KangMin Kim, Eui-Bae Jeung
PMID: 34299375   DOI: 10.3390/ijms22147742

Abstract

A real-life environment during pregnancy involves multiple and simultaneous exposures to toxic chemicals. Perinatal exposures to toxic chemicals have been reported to exert an inhibitory effect on mouse neural development and behaviors. However, the effect of combined exposures of organophosphate and nicotine has not been previously reported. In this study, we investigated whether a combined exposure of diazinon and nicotine can have a synergistic effect. The effects of the combined chemical exposure on cell viability and neuronal differentiation were examined using mouse Sox1-GFP cells. Additionally, mice were maternally administered 0.18 mg/kg diazinon, a no adverse effect level (NOAEL) dose, combined with 0.4, 1, and 2 mg/kg nicotine. Mice offspring underwent behavior tests to assess locomotor, depressive, cognitive, and social behaviors. Morphological change in the brain was investigated with immunolocalization. We revealed that the combined exposure to diazinon and nicotine can have a synergistic adverse effect in vitro. In addition, the chemical-treated mouse offspring showed abnormalities in motor learning, compulsive-like behaviors, spatial learning, and social interaction patterns. Moreover, 0.18 mg/kg diazinon and 2 mg/kg nicotine co-exposure resulted in an increase in tyrosine hydroxylase (TH)-positive dopaminergic neurons. Thus, the findings suggest that perinatal co-exposure to nicotine and diazinon can result in abnormal neurodevelopment and behavior, even at low-level administration.


Preparation of Polyacrylonitrile/Ni-MOF electrospun nanofiber as an efficient fiber coating material for headspace solid-phase microextraction of diazinon and chlorpyrifos followed by CD-IMS analysis

Shima Amini, Homeira Ebrahimzadeh, Shahram Seidi, Niloofar Jalilian
PMID: 33626398   DOI: 10.1016/j.foodchem.2021.129242

Abstract

Herein, an electrospun polyacrylonitrile/nickel-based metal-organic framework nanocomposite (PAN/Ni-MOF) coating on a stainless steel wire was synthesized and employed as a novel nanosorbent for headspace solid-phase microextraction (HS-SPME) of organophosphorus pesticides (OPPs), diazinon (DIZ), and chlorpyrifos (CPS) from the diverse aqueous media followed by corona discharge ion mobility spectrometry (CD-IMS). Under the optimum experimental conditions, the calibration plots were linear in the range of 1.0-250.0 ng mL
for DIZ and 0.5-300.0 ng mL
for CPS with r
> 0.999. The detection limits (S/N = 3) were 0.3 and 0.2 ng mL
for DIZ and CPS, respectively. The intra-day relative standard deviations (RSDs%) (n = 5) at the concentration levels of 20.0, 40.0, and 100.0 ng mL
were ≤ 5.2%. To investigate the extraction efficiency, PAN/Ni-MOF was employed to analyze various juice samples, including orange, apple, and grape juices, and in three water samples where it led to good recoveries ranged between 87% and 98%.


High effective removal of diazinon from aqueous solutions using the magnetic tragacanth-montmorillonite nanocomposite: isotherm, kinetic, and mechanism study

Sadaf Nikzad, Ali Akbar Amooey, Ali Alinejad-Mir
PMID: 33405103   DOI: 10.1007/s11356-020-12238-1

Abstract

Health and environmental impact of pesticide contamination of groundwater has been reported repeatedly in many studies. The removal of diazinon from agricultural wastewater is still of great interest due to using widely in many developing countries. In the presented study, the magnetic tragacanth-montmorillonite nanocomposite was utilized as an adsorbent to remove diazinon from an aqueous solution. The adsorbent properties were characterized using FE-SEM, EDX, FTIR, XRD, BET, and VSM techniques. The influence of adsorbent dosage, pH, contact time, and initial concentration of diazinon was studied in a batch system. Different adsorption kinetics and isotherm models were used to describe the kinetic and equilibrium data. The results indicated that the adsorption kinetic was fitted better with a Elovich kinetic model, and the adsorption isotherm was well described by the Langmuir-Freundlich model, and the maximum adsorption capacity was 416 mg g
. According to Weber and Morris's model and Boyd plot, the results demonstrated that the adsorption kinetic was controlled simultaneously by film diffusion and intraparticle diffusion. Besides, a thermodynamic study showed that the removal of diazinon is an endothermic process. Considering the results, magnetic tragacanth-montmorillonite nanoadsorbent has a high capability to remove diazinon from aqueous solution.


The association between diazinon exposure and dyslipidemia occurrence: a systematic and meta-analysis study

Hamed Aramjoo, Tahereh Farkhondeh, Micheal Aschner, Kobra Naseri, Omid Mehrpour, Parisa Sadighara, Babak Roshanravan, Saeed Samarghandian
PMID: 33159230   DOI: 10.1007/s11356-020-11363-1

Abstract

The effects of diazinon (DZN), an organophosphate pesticide, on lipid profiles have been extensively reported. However, controversy on this issue persists. Here, we performed a systematic and meta-analysis study to investigate the association between DZN exposure and dyslipidemia in rodents and fish species. This systematic review was prepared according to the PRISMA guidelines. Main databases, including Google Scholar, Scopus, PubMed, Ovid MEDLINE, and Web of Science, were systematically searched through March 4, 2020. The risk of bias was evaluated with the SYRCLE's RoB tool. Once all articles were assessed for scientific quality, a random-effects model was applied to perform a pooled analysis. I
and Q test were used to assess the heterogeneity between articles, and Forest plots, indicating point and pooled estimates, were drawn. Twenty-eight articles were included; between them, 13 publications were selected for meta-analysis. Random-effects meta-analysis showed low heterogeneity between the articles. A pooled analysis indicated that DZN significantly increased total cholesterol levels (95% CI: 0.86-3.79; Z = 3.10; p = 0.002), triglyceride (95% CI: 0.38-3.22; Z = 2.48; p = 0.09), low-density lipoprotein cholesterol (95% CI: 0.25-2.85; Z = 2.34; p = 0.7) in the DZN vs. control groups. In addition, DZN significantly decreased high-density lipoprotein cholesterol (95% CI: - 2.92, - 0.42; Z = 2.62; p = 0.07) in the DZN vs. control groups. No publication bias was observed. Our findings suggest that DZN induces dyslipidemia in rodents and fish species in a dose-dependent manner.


The effect of diazinon on blood glucose homeostasis: a systematic and meta-analysis study

Tahereh Farkhondeh, Michael Aschner, Mahmood Sadeghi, Omid Mehrpour, Kobra Naseri, Alireza Amirabadizadeh, Babak Roshanravan, Hamed Aramjoo, Saeed Samarghandian
PMID: 33175357   DOI: 10.1007/s11356-020-11364-0

Abstract

Though evidence exists on the association between diazinon (DZN), an organophosphate pesticide, with hyperglycemia, contrasting reports also exist. Herein, we performed a systematic and meta-analysis study to address this issue. A systematic search was conducted in PubMed, Ovid Medline, Google Scholar, Scopus, and Web of Science up to April 5, 2020, searching for animal studies (rodents and fish) that assessed the impact of DZN on blood glucose concentration. The risk of bias was assessed by the SYRCLE's RoB scale. Once each article's quality was assessed, a random-effects meta-regression was used to pool the data into a meta-analysis. Heterogeneity between the studies was evaluated with the I square and Q test. Random-effect meta-analysis of 19 studies (I
= 90.5%, p < 0.001) indicated low heterogeneity between the studies. DZN significantly increased blood glucose levels in the exposed versus control groups (95% CI: 2.46-4.94; Z = 5.86; p < 0.001). Subgroup analysis indicated that the effect of high-dose (3.40 (95% CI: 2.03-4.76)) DZN on changes in blood glucose was more pronounced than in the low dose (4.83 (95% CI: 1.56-8.11)). It was also ascertained that the blood glucose level was significantly higher in females (3.55 (95% CI: 2.21-4.89)) versus males (4.87 (95% CI: 0.20-9.55)) exposed to DZN. No publication bias was observed. Sensitivity analysis showed the robustness of the (standardized mean differences: 3.26-4.03). Our findings establish an association between DZN exposure and hyperglycemia in rodents and fish, which is both dose- and gender-dependent.


MIL-101 (Cr) @ graphene oxide-reinforced hollow fiber solid-phase microextraction coupled with high-performance liquid chromatography to determine diazinon and chlorpyrifos in tomato, cucumber and agricultural water

Fatemeh Darvishnejad, Jahan Bakhsh Raoof, Milad Ghani
PMID: 33218494   DOI: 10.1016/j.aca.2020.10.015

Abstract

An effective, sensitive, relatively-fast and cost-effective method was developed to determine two types of selected organophosphorus pesticides (OPPs) including diazinon and chlorpyrifos in tomato, cucumber and agricultural water samples through applying MIL-101@ graphene oxide-reinforced hollow fiber solid-phase microextraction (MIL-101@GO-HF-SPME). The extracted analytes were desorbed via organic solvent and analyzed through high-performance liquid chromatography-ultraviolet detection (HPLC-UV) after extraction. MIL-101@ GO sorbent which was previously prepared and characterized was first dispersed in methanol by ultrasonication and then immobilized into the pores of a hollow fiber (HF). Several factors involved in MIL-101@GO-HF-SPME experiment such as desorption volume, ionic strength, desorption time, sample pH, extraction time and stirring rate were screened via Plackett-Burman design and then optimized through Box-Behnken design with the purpose of reaching the highest extraction efficiency. The above method showed a good linear range (1-500 μg L
) with coefficient of determination higher than 0.9948, low limits of determination (LODs, 0.21 and 0.27 μg L
), acceptable limits of quantifications (LOQs, 0.72 and 0.91 μg L
), good enrichment factors (EFs, 49 and 41), acceptable absolute recoveries (AR%, 49 and 41%) and good spiking recoveries (88-104%) under the optimized condition at three different spiked levels for chlorpyrifos and diazinon, respectively. It is worth mentioning that due to the clean-up function of HF, there is no time-consuming sample pretreatment procedure (e.g. filtration or centrifugation) prior to the microextraction. Therefore, the presented method took advantage of both excellent adsorption performance of MIL-101@GO and the clean-up function of HF. The results confirmed that the presented method would be promising for the analysis of various types of these pesticides in environmental and vegetable samples.


Diazinon exposure produces histological damage, oxidative stress, immune disorders and gut microbiota dysbiosis in crucian carp (Carassius auratus gibelio)

Jiali Tang, Wenqian Wang, Yuanhe Jiang, Weihua Chu
PMID: 33261961   DOI: 10.1016/j.envpol.2020.116129

Abstract

Diazinon is a common organophosphate pesticide widely used to control parasitic infections in agriculture. Excessive use of diazinon can have adverse effects on the environment and aquatic animal health. In the present study, the toxic effects of diazinon on the histology, antioxidant, innate immune and intestinal microbiota community composition of crucian carp (Carassius auratus gibelio) were investigated. The results showed that diazinon at the tested concentration (300 μg/L) induced gill and liver histopathological damages. Hepatic total superoxide dismutase (T-SOD), catalase (CAT), and glutathione S-transferase (GST) activities significantly decreased (P < 0.05) by 32.47%, 65.33% and 37.34%, respectively. However, the liver tissue malondialdehyde (MDA) content significantly (P < 0.05) increased by 138.83%. The 300 μg/L diazinon significantly (P < 0.05) downregulated the gene expression of TLR4, MyD88, NF-kB p100 and IL-8 but had no significant effect TNF-α (P = 0.8239). In addition, the results demonstrated that diazinon exposure could affect the intestinal microbiota composition and diversity. Taken together, the results of this study indicated that diazinon exposure can cause damage to crucian carp, induce histopathological damage in gill and liver tissues, oxidative stress in the liver, and innate immune disorders and alter intestinal microbiota composition and diversity.


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